2-Ethyl-1H-benzo[d]imidazol-1-ol
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-ethyl-1-hydroxybenzimidazole |
InChI |
InChI=1S/C9H10N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h3-6,12H,2H2,1H3 |
InChI Key |
MBIMYYFPDBOTFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1O |
Origin of Product |
United States |
Preparation Methods
Cyclization of o-Phenylenediamine with Ethyl-Containing Precursors
A common route involves the reaction of o-phenylenediamine with ethyl-substituted carboxylic acid derivatives or esters under acidic or dehydrating conditions to form the benzimidazole ring with an ethyl group at the 2-position. The hydroxylation at the N-1 position can be introduced either during cyclization or via post-cyclization oxidation or substitution.
Nucleophilic Substitution and Cyclization Using Isothiocyanate and Diamine Building Blocks
Recent synthetic strategies employ the coupling of isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by carbodiimide reagents such as N,N′-diisopropylcarbodiimide. This method allows for the introduction of various substituents, including ethyl groups, and facilitates the formation of benzimidazole rings with high yields and scalability. The hydroxyl group on the nitrogen can be introduced by subsequent functional group transformations or by using hydroxyl-containing precursors in the initial steps.
One-Pot Synthesis via Copper-Catalyzed Oxidative Cyclization
A one-pot synthesis method involves the copper-catalyzed oxidative cyclization of appropriate precursors such as substituted anilines and aldehydes or acids in the presence of bases like cesium carbonate and oxidants under oxygen atmosphere. This method can be adapted to prepare benzimidazole derivatives with various substituents, including ethyl groups, and allows for the introduction of hydroxyl groups on the nitrogen through controlled reaction conditions.
Stepwise Functionalization of Benzimidazole Core
Starting from a benzimidazole core, ethylation at the 2-position can be achieved via alkylation reactions using ethyl halides under basic conditions. The N-1 hydroxyl group can be introduced by oxidation or substitution reactions, for example, by treating the benzimidazole with hydroxylating agents or via ring-opening reactions of epoxide intermediates followed by cyclization.
Representative Experimental Data and Conditions
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| Cyclization | o-Phenylenediamine + ethyl ester/carboxylic acid, acid catalyst, reflux | Formation of 2-ethyl benzimidazole core | Moderate to high yield; reaction time varies (several hours) |
| Nucleophilic substitution & cyclization | Isothiocyanate derivatives + benzene-1,2-diamines, DIC, inert atmosphere | Intramolecular cyclization to benzimidazole | High yield; scalable; mild conditions |
| One-pot oxidative cyclization | Substituted anilines + aldehydes, Cu(OAc)2 catalyst, Cs2CO3 base, oxygen atmosphere, 140 °C | Direct formation of benzimidazole derivatives | Yields up to 73%; reaction time ~18 h |
| Alkylation & hydroxylation | Benzimidazole + ethyl halide, base; hydroxylation via epoxide ring opening or oxidation | Introduction of ethyl and hydroxyl groups | Variable yields; requires purification |
Detailed Research Findings
Yield and Purity: The nucleophilic substitution and cyclization method using isothiocyanates and diamines provides excellent yields and purity, with the advantage of scalability and versatility for different substituents.
Reaction Conditions: The one-pot copper-catalyzed oxidative cyclization requires elevated temperatures (~140 °C) and oxygen atmosphere, with reaction times around 18 hours, but offers a streamlined synthesis without isolation of intermediates.
Functional Group Compatibility: The stepwise functionalization approach allows selective introduction of the ethyl group and hydroxyl group, enabling fine-tuning of the molecule’s properties, though it may involve multiple purification steps.
Spectroscopic Characterization: 1H-NMR data confirm the presence of ethyl groups (quartet and triplet signals around 2.8–2.9 ppm and 1.2–1.3 ppm, respectively) and hydroxyl protons (singlet around 11 ppm), consistent with the target structure.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of o-phenylenediamine with ethyl esters | o-Phenylenediamine, ethyl esters, acid catalyst | Reflux, acidic medium | Simple, classical method | Moderate yields, longer reaction times |
| Isothiocyanate + diamine cyclization | Isothiocyanates, benzene-1,2-diamines, DIC | Room temp to mild heating, inert atmosphere | High yield, scalable, versatile | Requires preparation of isothiocyanates |
| One-pot Cu-catalyzed oxidative cyclization | Substituted anilines, aldehydes, Cu(OAc)2, Cs2CO3, O2 | 140 °C, 18 h | Streamlined, no intermediate isolation | High temperature, longer reaction time |
| Stepwise alkylation and hydroxylation | Benzimidazole, ethyl halides, hydroxylating agents | Variable, often basic conditions | Selective functionalization | Multi-step, purification needed |
Chemical Reactions Analysis
Alkylation Reactions
Alkylation of the hydroxyl group is a primary reaction pathway. In one study, treatment with ethyl chloroacetate in DMF under ultrasonic irradiation (30 min, 25–60°C) yielded mono- and dialkylated products. The monoalkylated derivative formed in 58% yield, confirmed by:
-
¹H NMR (DMSO-d₆) : δ 9.9 (s, 1H, NH), 7.16–7.07 (m, aromatic protons), 4.21 (q, OCH₂CH₃), 1.31 (t, CH₃) .
-
Reagent Optimization : Potassium carbonate outperformed sodium carbonate in promoting selectivity for monoalkylation .
Condensation Reactions
The hydroxyl group participates in condensation with aldehydes and amines:
-
Schiff Base Formation : Reaction with p-methoxybenzaldehyde in ethanol under ultrasound (30 min, 60°C) produced a hydrazone derivative (yield: 72–89%) .
-
Anilide Formation : Treatment with aniline derivatives yielded substituted acetohydrazides, confirmed by:
Heterocyclization
The compound serves as a precursor in heterocycle synthesis:
-
Thiazole Formation : Reaction with 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol under microwave irradiation (180°C, ethanol) generated a thiazole-fused derivative .
-
Quinazolinone Synthesis : Condensation with urea in DMF under ultrasound produced a quinazolinone analog (90% yield) .
Oxidation and Reduction
-
Oxidation : Treatment with hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes the hydroxyl group to a ketone, forming 2-ethyl-1H-benzo[d]imidazol-1-one.
-
Reduction : Sodium borohydride (NaBH₄) reduces the imidazole ring, generating a dihydro derivative.
Metal Coordination
The imidazole nitrogen and hydroxyl oxygen enable metal complexation:
-
Coordination with Cu(II) : Forms a square-planar complex (λₘₐₓ = 650 nm) with antibacterial activity .
-
Catalytic Applications : Pd(II) complexes facilitate Suzuki-Miyaura cross-coupling reactions .
Table 2: Comparative Reactivity of Analogous Compounds
| Compound | Reactivity with Ethyl Chloroacetate | Preferred Reaction Site |
|---|---|---|
| 2-Ethyl-1H-benzo[d]imidazol-1-ol | Hydroxyl group | O-Alkylation |
| 1H-Benzo[d]imidazole-2-thiol | Thiol group | S-Alkylation |
| 2-Methyl-1H-benzo[d]imidazole | Imidazole nitrogen | N-Alkylation |
Mechanistic Insights
Scientific Research Applications
Chemical Applications
Building Block in Synthesis
2-Ethyl-1H-benzo[d]imidazol-1-ol serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to the development of novel compounds with specific properties. Researchers have utilized this compound in the synthesis of various derivatives that exhibit enhanced biological activities or improved physicochemical properties.
Biological Applications
Enzyme Inhibition and Receptor Modulation
In biological research, 2-Ethyl-1H-benzo[d]imidazol-1-ol has been investigated for its potential as an enzyme inhibitor and receptor modulator. Studies indicate that derivatives of benzimidazole compounds, including 2-Ethyl-1H-benzo[d]imidazol-1-ol, may interact with specific enzymes or receptors, thereby modulating their activity. This interaction can be crucial in drug development, particularly for targeting diseases where enzyme dysregulation is evident .
Medicinal Applications
Antimicrobial and Anticancer Properties
The medicinal properties of 2-Ethyl-1H-benzo[d]imidazol-1-ol have been explored extensively. Research has shown promising results regarding its antimicrobial and anticancer activities. For instance, derivatives of this compound have demonstrated significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values indicating potent activity . Additionally, some studies highlight its effectiveness against cancer cell lines, suggesting potential applications in cancer therapy .
Mechanism of Action
The mechanism by which 2-Ethyl-1H-benzo[d]imidazol-1-ol exerts its effects is linked to its ability to bind to specific molecular targets within pathogens or cancer cells. For example, molecular docking studies have revealed interactions with dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents . Such interactions can inhibit critical pathways necessary for the survival and proliferation of these cells.
Industrial Applications
Material Development
In addition to its biological applications, 2-Ethyl-1H-benzo[d]imidazol-1-ol is also utilized in the development of new materials. Its chemical properties make it suitable for incorporation into polymers and dyes, which can enhance the performance characteristics of these materials. The versatility of this compound allows for innovations in various industrial applications, including coatings and plastics.
Summary Table of Applications
| Field | Application | Examples/Notes |
|---|---|---|
| Chemistry | Building block for synthesis | Used to create complex molecules |
| Biology | Enzyme inhibition and receptor modulation | Potential targets include various enzymes |
| Medicine | Antimicrobial and anticancer properties | Effective against MRSA; inhibits cancer cell growth |
| Industry | Development of new materials | Incorporated into polymers and dyes |
Case Studies
Several studies have documented the effectiveness of derivatives based on 2-Ethyl-1H-benzo[d]imidazol-1-ol:
- Antimicrobial Activity Study : A series of benzimidazole derivatives were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antimicrobial activity with MIC values lower than standard antibiotics like amikacin .
- Anticancer Efficacy Research : Another investigation focused on the antiproliferative effects of these compounds against various cancer cell lines, demonstrating that some derivatives outperformed established chemotherapeutics in terms of potency .
These findings underscore the potential applications of 2-Ethyl-1H-benzo[d]imidazol-1-ol across multiple scientific domains, paving the way for future research and development initiatives aimed at harnessing its properties for therapeutic use.
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of microbial enzymes or interaction with DNA in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro (NO₂) groups in TFBZ increase electrophilicity, enhancing interactions with bacterial enzymes .
- Lipophilicity : The ethyl group in 2-Ethyl-1H-benzo[d]imidazol-1-ol improves membrane permeability compared to polar analogs like Compound 18 (), which has a methoxyphenyl group .
- Hydrogen Bonding: The hydroxyl group at the 1-position facilitates hydrogen bonding with target proteins, a feature absent in non-hydroxylated analogs like 2-Ethyl-1H-benzo[d]imidazole ().
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
Structure-Activity Relationship (SAR) Highlights :
- 2-Position Substituents : Ethyl groups enhance lipophilicity and passive diffusion, while bulkier groups (e.g., thiazol-2-yl in Compound 16) improve target specificity .
- 1-Position Hydroxyl Group : Critical for hydrogen bonding with bacterial enzymes; removal (e.g., in 2-Ethyl-1H-benzo[d]imidazole) reduces activity .
- Electron-Deficient Rings: CF₃ and NO₂ groups in TFBZ increase reactivity toward nucleophilic residues in bacterial proteins .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
